1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-beta-d-glucopyranose
Overview
Description
1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-beta-d-glucopyranose is a synthetic carbohydrate derivative. This compound is notable for its structural modifications, which include the substitution of a fluorine atom at the 3-position and acetyl groups at the 1, 2, 4, and 6 positions of the glucopyranose ring. These modifications enhance its stability and reactivity, making it a valuable intermediate in various chemical syntheses and research applications .
Preparation Methods
The synthesis of 1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-beta-d-glucopyranose typically involves multiple steps:
Starting Material: The synthesis begins with a suitable glucopyranose derivative.
Fluorination: Introduction of the fluorine atom at the 3-position is achieved using fluorinating agents under controlled conditions.
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-beta-d-glucopyranose undergoes various chemical reactions, including:
Substitution Reactions: The acetyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation
Common reagents used in these reactions include acetic anhydride, pyridine, and fluorinating agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-beta-d-glucopyranose has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex carbohydrates and glycosylated compounds.
Biology: The compound is used in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical agents targeting metabolic disorders and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-beta-d-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The fluorine substitution at the 3-position can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing, but it is known to modulate carbohydrate metabolism and enzyme activity .
Comparison with Similar Compounds
1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-beta-d-glucopyranose can be compared with other acetylated and fluorinated glucopyranose derivatives:
1,2,3,4-Tetra-o-acetyl-beta-d-glucopyranose: Similar in structure but lacks the fluorine substitution, making it less reactive in certain contexts.
1,3,4,6-Tetra-o-acetyl-2-amino-2-deoxy-beta-d-glucopyranose: Contains an amino group instead of a fluorine atom, leading to different reactivity and applications.
2-Acetamido-2-deoxy-beta-d-glucopyranose 1,3,4,6-tetraacetate: Another derivative with an acetamido group, used in different biochemical studies.
The unique fluorine substitution in this compound enhances its stability and reactivity, distinguishing it from these similar compounds.
Properties
IUPAC Name |
[(2R,3R,4S,5S,6S)-3,5,6-triacetyloxy-4-fluorooxan-2-yl]methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)11(15)13(22-8(3)18)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPVVBXVHVLOLU-XVIXHAIJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)F)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)F)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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